molecular formula C13H8ClF3O2S B1340909 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride CAS No. 885267-96-9

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Cat. No.: B1340909
CAS No.: 885267-96-9
M. Wt: 320.71 g/mol
InChI Key: WJSSWLPZDVPLIK-UHFFFAOYSA-N
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Description

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C13H8ClF3O2S and a molecular weight of 320.72 g/mol . It is known for its high reactivity and is commonly used in various chemical reactions and industrial applications.

Biochemical Analysis

Biochemical Properties

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and hydroxyl groups in proteins and enzymes, leading to the formation of sulfonamide and sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride a valuable tool in biochemical studies .

Cellular Effects

The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signaling pathways, leading to altered cellular responses. Additionally, changes in gene expression and metabolic processes can result from the interaction of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride with cellular components .

Molecular Mechanism

At the molecular level, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, the presence of the trifluoromethyl group can influence the compound’s reactivity and binding affinity, further modulating its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects .

Metabolic Pathways

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The sulfonylation reactions mediated by this compound can affect metabolic flux and alter metabolite levels. Enzymes such as sulfonyltransferases play a key role in these processes, catalyzing the transfer of the sulfonyl group to target biomolecules .

Transport and Distribution

Within cells and tissues, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments. The transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical effects .

Subcellular Localization

The subcellular localization of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with biomolecules in distinct cellular environments. Understanding the subcellular distribution of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is essential for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 3’-(Trifluoromethyl)biphenyl with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and acetonitrile . The reactions are typically carried out under inert atmospheres to prevent oxidation.

Major Products Formed

The major products formed from reactions involving 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biphenyl derivative with various functional groups attached .

Scientific Research Applications

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is unique due to its biphenyl structure combined with the trifluoromethyl and sulfonyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSSWLPZDVPLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585802
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-96-9
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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